prop-2-en-1-yl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-step process. One common method involves the four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-1’H- and 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-3’H-spiro[indole-3,4’-pyridine]-2’-thiolates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: Oxidation of spiro[indole-3,4’-pyridine]-2’-thiolates with a DMSO-HCl system produces acidification products.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, hydrochloric acid, N-aryl α-chloroacetamides, and α-bromoacetophenones. Reaction conditions vary but often involve heating and the use of solvents like ethanol.
Major Products
Major products formed from these reactions include diastereomeric 6’-amino-5’-cyano-5-methyl-2-oxo-2’-thioxo-1,2,2’,3’-tetrahydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides and various S-alkylation products .
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Molecular docking studies have shown its potential as a ligand for various biological targets.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
Industry: Its unique structural properties make it a candidate for materials science applications.
Wirkmechanismus
The mechanism of action of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. Molecular docking studies suggest that it can bind to transcriptional regulator proteins, affecting gene expression and cellular pathways . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides
- 2’-Amino-6’-[(2-aryl-2-oxoethyl)thio]-3’-cyano-2-oxo-1’H-spiro[indoline-3,4’-pyridine]-5’-carboxamides
Uniqueness
Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific structural features, such as the spiro connection between the indole and pyran rings and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
445223-04-1 |
---|---|
Molekularformel |
C27H23N3O6 |
Molekulargewicht |
485.5g/mol |
IUPAC-Name |
prop-2-enyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C27H23N3O6/c1-3-13-34-25(32)23-17(2)36-24(29)20(14-28)27(23)19-11-7-8-12-21(19)30(26(27)33)15-22(31)35-16-18-9-5-4-6-10-18/h3-12H,1,13,15-16,29H2,2H3 |
InChI-Schlüssel |
FPWAHITYSPBRPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OCC=C |
Kanonische SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.